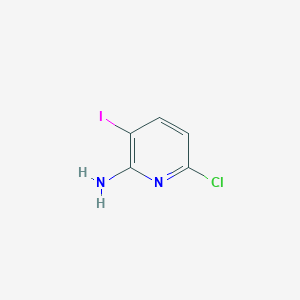

6-Chloro-3-iodopyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c6-4-2-1-3(7)5(8)9-4/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXIOSCUHASSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670324 | |

| Record name | 6-Chloro-3-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

800402-06-6 | |

| Record name | 6-Chloro-3-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-chloro-3-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-3-iodopyridin-2-amine (CAS: 800402-06-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-iodopyridin-2-amine is a strategically important heterocyclic building block in modern medicinal chemistry and pharmaceutical development. Its unique trifunctionalized pyridine scaffold, featuring an amine, a chloro group, and an iodo group, offers multiple, distinct reaction sites. This allows for selective and sequential chemical modifications, making it an invaluable intermediate in the synthesis of complex molecular architectures, particularly in the realm of targeted therapeutics such as kinase inhibitors.[1][2] This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, an analysis of its reactivity, and detailed methodologies for its application in palladium-catalyzed cross-coupling reactions, which are central to its utility in drug discovery.

Section 1: Core Compound Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective handling, reaction optimization, and purification.

Physicochemical Data

The key properties of this compound are summarized in the table below. These values are critical for laboratory use, from calculating molar equivalents to selecting appropriate storage conditions.

| Property | Value | Reference(s) |

| CAS Number | 800402-06-6 | [3] |

| Molecular Formula | C₅H₄ClIN₂ | |

| Molecular Weight | 254.46 g/mol | |

| Appearance | Off-white to light brown solid | - |

| Purity | Typically ≥98% | [4] |

| Storage Temperature | 2-8 °C, under inert gas | [5] |

| Predicted Boiling Point | 324.7 ± 42.0 °C | - |

| Predicted Density | 2.139 ± 0.06 g/cm³ | - |

| InChI Key | GGXIOSCUHASSOL-UHFFFAOYSA-N | [6] |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. These would appear as doublets due to coupling with each other. A broad singlet corresponding to the two protons of the primary amine group (-NH₂) would also be present.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents (Cl, I, NH₂), providing a unique fingerprint for the carbon skeleton.

-

Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key signals will include N-H stretching vibrations for the primary amine, C=C and C=N stretching vibrations from the pyridine ring, and C-Cl and C-I stretching vibrations.

Section 2: Synthesis of this compound

The synthesis of this compound is most effectively achieved through the electrophilic iodination of the commercially available precursor, 6-chloropyridin-2-amine. The rationale behind this approach is the activation of the pyridine ring by the amino group, which directs the incoming electrophile (iodine) to the ortho and para positions. In this case, the 3-position is strongly favored.

Causality Behind Experimental Choices

-

Starting Material: 6-Chloropyridin-2-amine is an ideal starting material due to its commercial availability and the activating, ortho-directing nature of the amino group.[8]

-

Iodinating Agent: Iodine monochloride (ICl) is a potent electrophilic iodinating agent, more reactive than molecular iodine (I₂), leading to higher yields and shorter reaction times. It is used in conjunction with an acid, such as acetic acid, which acts as a solvent and can help to protonate the pyridine nitrogen, further influencing the regioselectivity.[9]

-

Reaction Conditions: The reaction is typically heated to facilitate the electrophilic substitution. An inert atmosphere is maintained to prevent any unwanted side reactions.

-

Work-up: The work-up procedure is designed to neutralize the acidic reaction mixture (using a base like sodium bicarbonate), remove any unreacted iodine species (with a reducing agent like sodium thiosulfate), and efficiently extract the product into an organic solvent.[9]

-

Purification: Column chromatography is the standard method for purifying the final product to the high degree required for subsequent applications in drug synthesis.[9]

Detailed Step-by-Step Synthesis Protocol

This protocol is based on established procedures for the iodination of similar aminopyridines.[9]

Materials:

-

6-Chloropyridin-2-amine

-

Iodine monochloride (ICl)

-

Glacial Acetic Acid

-

Sodium bicarbonate (NaHCO₃)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 6-chloropyridin-2-amine (1.0 eq.) in glacial acetic acid.

-

Addition of Iodinating Agent: To this stirred solution, add a solution of iodine monochloride (1.1 eq.) in glacial acetic acid dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 70°C and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acetic acid by the slow, portion-wise addition of solid sodium bicarbonate until effervescence ceases. Dilute with water and ethyl acetate.

-

Aqueous Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a 10% aqueous solution of sodium thiosulfate (to remove excess iodine), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

References

- 1. 6-Chloro-2-iodopyridin-3-amine [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | 800402-06-6 [sigmaaldrich.com]

- 4. 800402-06-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. rheniumshop.co.il [rheniumshop.co.il]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound(800402-06-6) 1H NMR [m.chemicalbook.com]

- 8. 2-氨基-6-氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

6-Chloro-3-iodo-2-pyridinamine: A Strategic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists

Executive Summary: In the landscape of medicinal chemistry, the quest for novel molecular architectures with therapeutic potential is relentless. Privileged scaffolds—structural motifs that appear in a multitude of bioactive compounds—serve as invaluable starting points. The substituted 2-aminopyridine is one such scaffold, and within this class, 6-chloro-3-iodo-2-pyridinamine emerges as a particularly versatile and strategic building block.[1][2] Its utility stems from the orthogonal reactivity of its two distinct halogen atoms, the C3-iodo and C6-chloro positions, which allows for controlled, sequential functionalization through modern cross-coupling chemistry. This guide provides an in-depth analysis of its synthesis, reactivity, and application, offering researchers and drug development professionals a technical blueprint for leveraging this powerful intermediate in the design of next-generation therapeutics.

The 2-Aminopyridine Scaffold: A Privileged Motif

The pyridine ring is the second most common nitrogen heterocycle found in FDA-approved drugs, a testament to its favorable physicochemical properties and ability to engage in meaningful interactions with biological targets.[1] The 2-aminopyridine subunit, specifically, is a cornerstone of many pharmacologically active agents, acting as a versatile hydrogen bond donor and acceptor, and a rigid scaffold for orienting substituents in three-dimensional space.

6-Chloro-3-iodo-2-pyridinamine (CAS 800402-06-6) enhances this privileged core by incorporating two halogen atoms with differential reactivity.[3] This distinction is the molecule's defining feature, enabling chemists to perform selective chemical modifications at different positions on the ring, a critical advantage in scaffold decoration and structure-activity relationship (SAR) studies.

Caption: Structure of 6-chloro-3-iodo-2-pyridinamine with key reactive sites.

Synthesis and Physicochemical Properties

The synthesis of 6-chloro-3-iodo-2-pyridinamine is readily achievable from commercially available precursors. The most direct route involves the electrophilic iodination of 6-chloro-2-aminopyridine. This transformation leverages the electron-donating nature of the amino group, which activates the pyridine ring towards electrophilic substitution, primarily at the C3 and C5 positions. The inherent steric hindrance at C3 often favors iodination at this position.

Experimental Protocol: Synthesis via Electrophilic Iodination

This protocol is adapted from established procedures for the iodination of similar aminopyridine systems.[4]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 6-chloro-2-aminopyridine (1.0 equiv).

-

Solvent: Dissolve the starting material in a suitable solvent such as glacial acetic acid.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) (1.1 equiv) portion-wise to the solution at room temperature. The use of ICl is common for achieving high regioselectivity.[4]

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-70 °C) for 4-16 hours, monitoring progress by TLC or LC-MS.[4][5]

-

Workup: Upon completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 6-chloro-3-iodo-2-pyridinamine.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 800402-06-6 | [3][6] |

| Molecular Formula | C₅H₄ClIN₂ | [7] |

| Molecular Weight | 254.46 g/mol | [7] |

| Appearance | Off-white to light brown solid | [7] |

| Predicted pKa | 0.40 ± 0.50 | [7] |

| Predicted Density | 2.139 g/cm³ | [7] |

| Storage | 2–8 °C under inert gas | [7] |

The Chemist's Toolkit: Reactivity and Strategic Functionalization

The primary value of 6-chloro-3-iodo-2-pyridinamine lies in the differential reactivity of its C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive (weaker bond energy, more facile oxidative addition) than the C-Cl bond, allowing for highly regioselective and sequential modifications.[8][9]

Regioselective Coupling at the C3-Iodo Position

The C3-iodo position is the workhorse for initial diversification. Its high reactivity allows for coupling under relatively mild conditions, preserving the less reactive C6-chloro for a subsequent transformation.

The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety.[8] This is a powerful method for extending the molecular framework, creating rigid linkers, or providing a handle for further chemistry (e.g., click reactions). The reaction proceeds via a dual palladium/copper catalytic cycle.[10]

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C-C bonds, particularly for constructing biaryl or heteroaryl-aryl structures which are common in kinase inhibitors.[11][12]

Sequential Cross-Coupling: A Strategy for Complex Scaffolds

The true power of this building block is realized in sequential coupling strategies. A typical workflow involves a Sonogashira or Suzuki reaction at the C3-iodo position, followed by a second coupling reaction (e.g., Suzuki or Buchwald-Hartwig amination) at the less reactive C6-chloro position. This approach enables the controlled and divergent synthesis of complex libraries from a common intermediate.

Caption: Workflow for sequential cross-coupling functionalization.

C-N Bond Formation: The Buchwald-Hartwig Amination

After initial functionalization at C3, the C6-chloro position can be targeted for C-N bond formation using the Buchwald-Hartwig amination.[13][14] This reaction is essential for introducing primary or secondary amines, which are critical pharmacophoric elements in many drug classes. The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often crucial for achieving high yields with less reactive aryl chlorides.[15][16]

Protocol: General Procedure for Suzuki Coupling at C3

-

Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 6-chloro-3-iodo-2-pyridinamine (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Catalyst: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%), to the flask.

-

Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.

-

Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by LC-MS).

-

Workup & Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Applications in Drug Discovery

Derivatives of substituted 2-aminopyridines exhibit a vast range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[17][18][19] The 6-chloro-3-iodo-2-pyridinamine scaffold provides a direct route to novel analogues in these therapeutic areas. Its ability to undergo sequential, regioselective coupling makes it an ideal starting material for building libraries of compounds for high-throughput screening.

Table 2: Potential Pharmacological Activities of 2-Aminopyridine Derivatives

| Therapeutic Area | Target Class (Example) | Rationale for Scaffold | Reference |

| Oncology | Protein Kinases (e.g., EGFR, Tec) | The 2-aminopyridine can act as a hinge-binder, while substituents at C3 and C6 explore selectivity pockets. | [19][20] |

| Infectious Diseases | Bacterial/Fungal Enzymes | The pyridine core is a known antibacterial pharmacophore; diverse substituents can optimize activity and spectrum. | [18][21] |

| Inflammation | Pro-inflammatory Mediators | The scaffold is present in compounds with demonstrated anti-inflammatory and analgesic effects. | [17] |

| CNS Disorders | GPCRs, Ion Channels | The rigid, polar nature of the scaffold is suitable for targeting receptors in the central nervous system. | [2][22] |

While specific FDA-approved drugs originating directly from 6-chloro-3-iodo-2-pyridinamine are not prominently documented in public literature, its structural motifs are heavily represented in patent literature for kinase inhibitors and other targeted therapies. The strategic advantage it offers in synthesis makes it a highly valuable, albeit often internal, asset in discovery programs.

Conclusion and Future Outlook

6-Chloro-3-iodo-2-pyridinamine is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its pre-installed, orthogonally reactive handles provide a reliable and efficient platform for the synthesis of complex, highly decorated 2-aminopyridine scaffolds. This building block streamlines the exploration of chemical space around a privileged core, accelerating the identification and optimization of novel drug candidates. As synthetic methodologies continue to advance, the strategic application of such versatile building blocks will remain paramount to overcoming the challenges of modern drug discovery.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-chloro-3-iodopyridin-2-amine | 800402-06-6 [chemicalbook.com]

- 4. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 5. 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 800402-06-6 [sigmaaldrich.com]

- 7. This compound | 800402-06-6 [amp.chemicalbook.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. jk-sci.com [jk-sci.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Synthesis and biological evaluation of amide derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid as potential anti-inflammatory agents with lower gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. sarpublication.com [sarpublication.com]

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of 6-Chloro-3-iodopyridin-2-amine

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, the pyridine core is a privileged structure, frequently embedded within biologically active molecules. 6-Chloro-3-iodopyridin-2-amine (CAS No. 800402-06-6) has emerged as a highly valuable and versatile building block, prized for the orthogonal reactivity of its three distinct functional groups: a nucleophilic amino group, a highly reactive iodo substituent, and a less reactive chloro substituent.[1][2]

This differential reactivity allows for a programmed, sequential approach to molecular construction, enabling researchers to introduce diverse functionalities at specific positions with high precision. This guide provides an in-depth technical analysis of the reactivity of each functional group, offering field-proven insights and detailed experimental protocols. The content herein is designed to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this powerful chemical intermediate.

Chapter 1: Molecular Properties and Electronic Landscape

The reactivity of this compound is fundamentally governed by the electronic interplay between the electron-deficient pyridine ring and its substituents.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr), especially at the positions ortho (2- and 6-) and para (4-) to the nitrogen.[3]

-

Substituent Effects:

-

2-Amino Group: This group is a strong electron-donating group (EDG) through resonance, increasing the electron density of the ring and influencing the regioselectivity of certain reactions.

-

3-Iodo Group: Halogens are inductively electron-withdrawing but can be weakly electron-donating through resonance. The C-I bond is the weakest among the carbon-halogen bonds, making it the most susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[4]

-

6-Chloro Group: The chlorine atom is more electronegative and forms a stronger bond with carbon compared to iodine.[4] Its position ortho to the ring nitrogen makes this site highly activated for nucleophilic aromatic substitution.[3]

-

This unique electronic arrangement creates a hierarchy of reactivity, which is the cornerstone of its synthetic utility.

Chapter 2: The Apex of Reactivity: Selective Cross-Coupling at the C3-Iodo Position

The significant difference in bond dissociation energy between the C-I and C-Cl bonds allows for highly selective functionalization at the C3 position under palladium catalysis. The general order of reactivity for aryl halides in the crucial oxidative addition step of the catalytic cycle is I > Br > Cl.[5] This principle is the key to predictably modifying the C3 position while leaving the C6-chloro group intact for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely applied cross-coupling reactions for C-C bond formation due to its mild conditions and the low toxicity of boronic acid reagents.[6][7] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8][9]

-

Objective: To couple an arylboronic acid selectively at the C3-iodo position.

-

Methodology:

-

To a Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

-

Heat the reaction mixture, typically between 80-100 °C, and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

-

Causality and Justification:

-

Catalyst: Pd(PPh₃)₄ is a robust Pd(0) source that readily initiates the catalytic cycle.

-

Base: The base is crucial for the transmetalation step, activating the boronic acid. The choice of base can significantly impact yield and reaction time.

-

Solvent: A biphasic solvent system is often used to dissolve both the organic-soluble reactants and the inorganic base. Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

-

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | ~95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 100 | ~92 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O | 85 | ~88 |

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] This reaction is exceptionally useful for introducing alkyne moieties, which are versatile handles for further chemistry, such as click reactions or subsequent couplings. It typically employs a palladium catalyst and a copper(I) co-catalyst.[11][12]

-

Objective: To couple a terminal alkyne selectively at the C3-iodo position.

-

Methodology:

-

In a Schlenk flask, combine this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 5-10 mol%).

-

Evacuate and backfill with an inert gas.

-

Add an anhydrous, degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine), which also serves as a solvent.

-

Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

-

Upon completion, filter off the amine hydrohalide salt and concentrate the filtrate.

-

Purify the residue by flash column chromatography.

-

-

Causality and Justification:

-

Copper(I) Co-catalyst: CuI is critical for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[10]

-

Amine Base: The amine base is required to deprotonate the terminal alkyne, forming the reactive acetylide anion.[12] It also acts as a scavenger for the HI generated during the reaction.

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the acetylide anion.

-

Caption: Interlinked catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[13][14] This reaction has broad utility in medicinal chemistry, where the aniline moiety is a common structural motif.[15] The choice of ligand for the palladium catalyst is often critical to success.[16]

-

Objective: To couple a primary or secondary amine selectively at the C3-iodo position.

-

Methodology:

-

To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv).

-

Add this compound (1.0 equiv).

-

Evacuate and backfill the tube with an inert gas.

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Add the amine coupling partner (1.1-1.5 equiv).

-

Seal the tube and heat the mixture (typically 80-110 °C) until the reaction is complete as monitored by LC-MS.

-

Cool the reaction, dilute with an organic solvent, and wash with water.

-

Purify via column chromatography.

-

-

Causality and Justification:

-

Ligand: Bulky, electron-rich phosphine ligands are essential. They promote the rate-limiting reductive elimination step and stabilize the palladium catalyst, preventing decomposition.[13]

-

Base: A strong base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide is commonly used, but milder bases like Cs₂CO₃ can be effective for sensitive substrates.[5]

-

Chapter 3: Unlocking the C6-Chloro Position

While the C-Cl bond is significantly less reactive than the C-I bond in cross-coupling, it can be readily functionalized through nucleophilic aromatic substitution (SNAr) or by using more forcing conditions in cross-coupling reactions. This dual reactivity is key to creating highly substituted pyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C6 position is ortho to the electron-withdrawing pyridine nitrogen, which strongly activates this position for SNAr.[3] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.[17] This pathway is highly favorable for strong nucleophiles.

-

Objective: To displace the C6-chloro group with a nucleophile (e.g., an alkoxide or amine).

-

Methodology:

-

Dissolve the this compound (or a C3-functionalized derivative) (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP).

-

Add the nucleophile (e.g., sodium methoxide or a primary/secondary amine, 2.0-5.0 equiv).

-

Heat the reaction mixture to an elevated temperature (typically 100-150 °C). The reaction is often slow and requires heat to overcome the activation energy associated with disrupting the ring's aromaticity.[18]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture and pour it into water to precipitate the product or facilitate extraction.

-

Isolate and purify the product by filtration or extraction followed by chromatography.

-

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Cross-Coupling at the C6-Chloro Position

After the C3-iodo position has been functionalized, the C6-chloro group can participate in cross-coupling reactions. However, this typically requires more forcing conditions, such as higher temperatures, stronger bases, or more specialized, highly active catalyst systems (e.g., those using bulky, electron-rich phosphine ligands like SPhos or RuPhos).[3]

Chapter 4: The Role and Reactivity of the 2-Amino Group

The 2-amino group is not merely a spectator. It can be a site for N-functionalization or can be used to direct reactions. In many synthetic sequences, it is advantageous to protect the amino group (e.g., as a Boc carbamate) to prevent side reactions, such as N-arylation during cross-coupling, or to modulate its electronic properties.

Chapter 5: A Strategic Synthesis Workflow

The true power of this compound lies in the ability to perform a sequence of reactions, exploiting the differential reactivity of its functional groups. A typical and highly effective strategy is outlined below.

Caption: A strategic workflow for the sequential functionalization of the title compound.

Conclusion

This compound is a testament to the power of strategic molecular design. Its well-defined hierarchy of functional group reactivity provides a reliable and predictable platform for the synthesis of complex, highly substituted pyridine derivatives. By understanding the core principles of its electronic structure and the specific conditions required to activate each site, researchers can execute sophisticated, multi-step synthetic sequences with a high degree of control. This guide has provided the foundational knowledge, practical protocols, and mechanistic insights necessary to effectively integrate this versatile building block into any advanced synthesis program.

References

- 1. 800402-06-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound | 800402-06-6 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. thestudentroom.co.uk [thestudentroom.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nobelprize.org [nobelprize.org]

- 8. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 9. jmcct.com [jmcct.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

The Strategic Utility of 6-Chloro-3-iodopyridin-2-amine in Modern Heterocyclic Synthesis: An In-depth Technical Guide

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 6-chloro-3-iodopyridin-2-amine as a pivotal building block in the synthesis of diverse and complex heterocyclic scaffolds. The unique trifunctional nature of this reagent, possessing an amino group and two distinct halogen atoms at strategic positions, offers a versatile platform for sequential and regioselective chemical transformations. This document elucidates the fundamental chemical properties, synthesis, and reactivity of this compound. A significant focus is placed on its application in palladium-catalyzed cross-coupling reactions and cyclocondensation strategies for the construction of medicinally relevant fused pyridine heterocycles, such as pyrido[2,3-d]pyrimidines. Detailed, field-proven experimental protocols, mechanistic insights, and quantitative data are presented to empower researchers in leveraging this valuable synthetic intermediate for accelerated drug discovery and development programs.

Introduction: The Preeminence of Fused Pyridine Heterocycles in Medicinal Chemistry

Fused pyridine heterocycles are a cornerstone of modern medicinal chemistry, constituting the core scaffold of numerous approved drugs and clinical candidates.[1][2] Their prevalence stems from their ability to mimic purine and pteridine structures, enabling them to effectively interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and various enzymes.[3][4] The rigid, planar nature of these fused systems provides a well-defined three-dimensional orientation for appended functional groups to engage in specific binding interactions within protein active sites. Consequently, the development of efficient and versatile synthetic routes to novel, highly substituted fused pyridine derivatives is a paramount objective in the pursuit of new therapeutic agents.[5][6]

This compound has emerged as a particularly valuable and strategic starting material in this endeavor. Its distinct electronic and steric properties, conferred by the chloro, iodo, and amino substituents, allow for a high degree of control over subsequent chemical modifications. This guide will delve into the practical applications and underlying chemical principles that make this compound an indispensable tool for the contemporary medicinal chemist.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective utilization in synthesis.

Key Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 800402-06-6 | [7] |

| Molecular Formula | C₅H₄ClIN₂ | [7] |

| Molecular Weight | 254.46 g/mol | [7] |

| Appearance | Off-white to light brown solid | [8] |

| Purity | Typically ≥98% | [8] |

| Storage | Store at 2-8°C, protected from light | [7][9] |

Note: For detailed safety and handling information, please consult the Safety Data Sheet (SDS).[8]

Synthesis of this compound

The synthesis of this compound is typically achieved from commercially available 2-amino-6-chloropyridine. The key transformation is the regioselective iodination at the C3 position.

Protocol 1: Iodination of 2-Amino-6-chloropyridine

-

Reaction Principle: This protocol describes the direct iodination of the electron-rich pyridine ring, activated by the amino group, using an electrophilic iodine source.

-

Materials:

-

2-Amino-6-chloropyridine

-

Iodine monochloride (ICl) or N-iodosuccinimide (NIS)

-

An appropriate solvent (e.g., acetic acid, acetonitrile)

-

A base (e.g., sodium acetate, if using ICl)

-

-

Detailed Experimental Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-chloropyridine (1.0 eq) in the chosen solvent.

-

If using iodine monochloride, add sodium acetate (1.5 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of the iodinating agent (ICl or NIS, 1.1 eq) in the same solvent, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

The Orthogonal Reactivity of this compound: A Chemist's Playground

The synthetic power of this compound lies in the differential reactivity of its three functional groups. The C-I bond is significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust C-Cl bond.[10][11] This allows for selective functionalization at the C3 position. The amino group at C2 can act as a nucleophile in cyclization reactions, while the chlorine atom at C6 provides a handle for subsequent modifications.

Caption: Reactivity map of this compound.

Regioselective Palladium-Catalyzed Cross-Coupling Reactions

The disparity in the C-I and C-Cl bond energies is the cornerstone of the selective functionalization of this compound. This allows for a modular approach to the synthesis of complex molecules.

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. In the case of this compound, this reaction can be selectively performed at the C3 position.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C3 Position

-

Reaction Principle: This protocol describes the palladium-catalyzed cross-coupling of the C-I bond with an organoboron reagent.

-

Materials:

-

This compound (1.0 eq)

-

Aryl or heteroaryl boronic acid or ester (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

-

Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)

-

-

Detailed Experimental Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the boronic acid, and the base.

-

Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.

-

Under a positive pressure of inert gas, add the palladium catalyst.[12]

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further transformations or as structural elements in their own right.

Protocol 3: Selective Sonogashira Coupling at the C3 Position

-

Reaction Principle: This protocol details the palladium- and copper-cocatalyzed coupling of the C-I bond with a terminal alkyne.

-

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 5-10 mol%)

-

Base (e.g., triethylamine, diisopropylamine)

-

Anhydrous, degassed solvent (e.g., THF, DMF)

-

-

Detailed Experimental Procedure:

-

To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

-

Evacuate and backfill with an inert gas.

-

Add the degassed solvent and the base.

-

Add the terminal alkyne dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60°C) until completion (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite® to remove the catalysts.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines.

Protocol 4: Selective Buchwald-Hartwig Amination at the C3 Position

-

Reaction Principle: This protocol describes the palladium-catalyzed coupling of the C-I bond with an amine.

-

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.2-1.5 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

-

Strong, non-nucleophilic base (e.g., sodium tert-butoxide, LHMDS, 1.5-2.0 eq)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

-

Detailed Experimental Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to a Schlenk flask.

-

Add the degassed solvent, followed by this compound and the amine.

-

Seal the flask and heat the reaction mixture to 80-110°C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography.

-

Application in the Synthesis of Fused Heterocycles: The Gateway to Pyrido[2,3-d]pyrimidines

A primary application of this compound and its derivatives is in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant therapeutic potential, particularly as kinase inhibitors.[3][13]

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Route to Highly Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of fused pyridines in the presence of thiamine hydrochloride as an efficient and reusable catalyst in aqueous conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. usbio.net [usbio.net]

- 8. 800402-06-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. 6-Chloro-2-iodopyridin-3-amine [myskinrecipes.com]

- 10. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

potential biological activity of 6-Chloro-3-iodopyridin-2-amine analogs

An In-depth Technical Guide to the Potential Biological Activity of 6-Chloro-3-iodopyridin-2-amine Analogs

Authored by: Gemini, Senior Application Scientist

Publication Date: January 7, 2026

Abstract

The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile and synthetically tractable starting point for the development of novel therapeutic agents. The strategic placement of chloro, iodo, and amino functionalities provides multiple reactive handles for chemical modification, enabling the exploration of vast chemical space. This guide synthesizes current research to provide an in-depth analysis of the biological activities associated with analogs derived from this core. We will explore their significant potential in oncology, particularly as kinase inhibitors, their emerging roles as antimicrobial agents, and their application in targeting neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships (SAR), mechanisms of action, and key experimental protocols for evaluating these potent compounds.

The this compound Scaffold: A Foundation for Drug Discovery

The 2-aminopyridine moiety is a cornerstone in the design of biologically active molecules, recognized for its ability to act as a bioisostere for other aromatic systems and its capacity for crucial molecular interactions, such as hydrogen bonding.[1] The specific scaffold, this compound, is a particularly valuable intermediate in pharmaceutical synthesis.[2] Its structure allows for selective functionalization at three key positions:

-

The 2-amino group can be acylated, alkylated, or serve as a key hydrogen bond donor for interacting with biological targets.

-

The 3-iodo position is highly susceptible to transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.

-

The 6-chloro position can be substituted via nucleophilic aromatic substitution (SNAr) or participate in cross-coupling reactions like Buchwald-Hartwig amination, providing another avenue for diversification.[3]

This synthetic flexibility has positioned analogs of this scaffold at the forefront of research into several challenging diseases.

Therapeutic Potential and Key Biological Activities

Derivatives of the 2-aminopyridine core have demonstrated a remarkable breadth of biological activities.[4] The introduction of halogen atoms, such as chlorine and iodine, can further enhance potency, modulate physicochemical properties, and improve target-binding affinity.[5]

Anticancer Activity: A Focus on Kinase Inhibition

A primary area of investigation for this compound analogs is in oncology, where the 2-aminopyridine framework is a well-established pharmacophore for kinase inhibitors. This is due to its ability to form critical hydrogen bonds with the "hinge region" of the ATP-binding pocket in many kinases, a foundational interaction for achieving potent and selective inhibition.[6][7]

Key Kinase Targets:

-

Cyclin-Dependent Kinases (CDKs): CDK8 is a transcriptional kinase considered a target in colon cancer.[8] Novel 2-amino-pyridine derivatives have been designed and synthesized, leading to potent CDK8 inhibitors with IC50 values in the nanomolar range.[8] The SAR studies revealed that introducing hydrophobic substituents on an attached benzene ring was beneficial for improving activity.[8]

-

Phosphoinositide 3-Kinase (PI3K): The PI3K pathway is frequently overexpressed in malignant tumors.[9] Bioisosteric replacement strategies have led to the development of 2-aminopyridine derivatives as potent PI3Kδ inhibitors for hematological cancers.[9]

-

Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ): Dual inhibition of these kinases is a promising strategy for Alzheimer's disease, where they are implicated in tau pathology.[7] 6-amino pyridine derivatives have been successfully developed as potent dual inhibitors, with lead compounds showing strong activity against both kinases.[7]

-

Monopolar Spindle 1 (MPS1) Kinase: MPS1 is a target for various malignancies, including triple-negative breast cancer.[10] A 6-chloro-3-nitropyridin-2-yl moiety has been used as an electrophilic "warhead" to engage a cysteine residue in the hinge region of MPS1, demonstrating a sophisticated approach to inhibitor design.[10]

Beyond kinase inhibition, pyranopyridine derivatives synthesized from 2-aminopyridine precursors have shown potent anticancer activity against liver, breast, and colorectal carcinoma cell lines, in some cases exceeding the potency of the reference drug doxorubicin.[4]

Antimicrobial and Antibiofilm Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Halogenated heterocyclic compounds are a promising area of research.[5][11]

-

Enhanced Antibiofilm Properties: Halogenation of pyrimidine and pyridine scaffolds has been shown to significantly enhance their antibiofilm activity against pathogens like Staphylococcus aureus and enterohemorrhagic Escherichia coli (EHEC).[5][12][13] This effect is often achieved without inhibiting bacterial growth, suggesting a targeted disruption of virulence factors rather than a classic bactericidal mechanism, which may reduce the likelihood of resistance development.[13]

-

Mechanism of Action: Studies suggest that halogenated derivatives can downregulate the expression of key genes responsible for biofilm formation, such as those involved in curli production in E. coli (csgA and csgB).[13] The introduction of halogens can improve target binding affinity and modulate properties like lipophilicity, which are crucial for antimicrobial efficacy.[5]

-

Broad-Spectrum Potential: Derivatives of 6-chloro-pyridin-2-yl-amine have shown good to moderate activity against both Gram-positive (Bacillus subtilis, S. aureus) and Gram-negative (Xanthomonas campestris, E. coli) bacteria, as well as antifungal activity against Fusarium oxysporum.[14]

Applications in Neurodegenerative Disorders

The structural features of 2-aminopyridine derivatives make them suitable candidates for targeting pathologies of the central nervous system.

-

Inhibition of β-Amyloid Aggregation: In the context of Alzheimer's disease, the aggregation of the amyloid-β (Aβ) peptide is a critical pathogenic event.[15] Novel 2,6-disubstituted pyridine derivatives have been specifically designed to interact with the β-sheet conformation of Aβ through donor-acceptor-donor hydrogen bonds, leading to potent inhibition of Aβ aggregation.[15]

-

Dual Kinase Inhibition for Alzheimer's: As mentioned previously, the development of dual GSK-3β/CK-1δ inhibitors from 6-amino pyridine scaffolds represents a multi-target strategy to address the complex pathology of Alzheimer's disease.[7] Molecular docking studies for these compounds show a favorable fit within the ATP binding site of both kinases, and ADME predictions suggest they have the potential to cross the blood-brain barrier.[7]

Synthesis and Chemical Diversification

The generation of a library of this compound analogs for SAR studies relies on a set of robust and versatile chemical reactions. The core scaffold serves as a key intermediate for these transformations.[2][3]

Caption: Key synthetic routes for diversifying the core scaffold.

Data Presentation: Biological Activity of Representative Analogs

The following table summarizes quantitative data for select 2-aminopyridine analogs, illustrating their potency against various biological targets.

| Compound ID | Core Scaffold | Target(s) | Assay Type | IC50 Value | Reference(s) |

| Compound 29 | 2-Amino-pyridine | CDK8 | Kinase Inhibition | 46 nM | [8] |

| MR3278 | 2-Aminopyridine | PI3Kδ | Kinase Inhibition | 30 nM | [9] |

| Compound 8d | 6-Amino pyridine | GSK-3β | Kinase Inhibition | 0.77 µM | [7] |

| Compound 8d | 6-Amino pyridine | CK-1δ | Kinase Inhibition | 0.57 µM | [7] |

| 24DC5FP | Halogenated Pyrimidine | S. aureus | Biofilm Inhibition | MIC = 50 µg/mL | [5] |

Experimental Protocols

This section provides standardized methodologies for the evaluation of this compound analogs.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Assay)

Objective: To determine the IC50 value of a test compound against a specific protein kinase (e.g., CDK8).

Principle: The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.

Methodology:

-

Reaction Setup: In a 384-well plate, prepare the kinase reaction mixture containing the kinase, a suitable substrate (e.g., a generic peptide), and ATP in kinase reaction buffer.

-

Compound Addition: Add serial dilutions of the test compound (typically from 10 µM to 0.1 nM) to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at 30°C for 60 minutes.

-

ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to controls and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterium.

Principle: This assay is based on the broth microdilution method.

Methodology:

-

Bacterial Culture: Grow the bacterial strain (e.g., S. aureus) overnight in a suitable broth medium (e.g., Tryptic Soy Broth). Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

Workflow and Mechanistic Insights

The discovery and development pipeline for novel therapeutic agents from the this compound scaffold follows a logical progression from synthesis to in-depth biological characterization.

Caption: Drug discovery workflow for 2-aminopyridine analogs.

A critical aspect of understanding the potential of these compounds is elucidating their mechanism of action. For kinase inhibitors, for example, the 2-aminopyridine core is hypothesized to form two key hydrogen bonds with the backbone amide and carbonyl groups in the kinase hinge region, mimicking the interaction of the adenine ring of ATP.

Caption: Hydrogen bonding of the 2-aminopyridine core in a kinase active site.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a highly productive platform for modern drug discovery. The synthetic accessibility of this core, combined with the diverse and potent biological activities of its derivatives, ensures its continued relevance in medicinal chemistry.[1][3] Current research strongly supports its utility in developing novel kinase inhibitors for oncology and neurodegenerative diseases, as well as a new generation of antimicrobial agents that target virulence and biofilm formation.[5][16] Future efforts will likely focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds, exploring novel modifications to overcome drug resistance, and expanding the application of this versatile scaffold to an even broader range of biological targets.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Chloro-2-iodopyridin-3-amine [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to the Uses of 6-Chloro-3-iodopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery of novel therapeutic agents and functional materials. Among these, the pyridine ring holds a privileged position due to its presence in a vast array of biologically active compounds. This guide focuses on a particularly versatile, yet underexplored, building block: 6-Chloro-3-iodopyridin-2-amine (CAS No. 800402-06-6).

This trifunctionalized pyridine derivative, possessing an amino group, a chlorine atom, and an iodine atom at strategic positions, offers a rich platform for a diverse range of chemical transformations. The distinct electronic properties and reactivity of each substituent allow for selective and sequential functionalization, making it an invaluable intermediate in the synthesis of complex molecular architectures. This in-depth technical guide will provide a comprehensive overview of the synthesis, reactivity, and, most importantly, the diverse applications of this compound, with a particular focus on its burgeoning role in drug discovery as a key component of kinase inhibitors and other biologically active molecules.

Physicochemical Properties and Reactivity Profile

Molecular Formula: C₅H₄ClIN₂ Molecular Weight: 254.46 g/mol Appearance: Typically an off-white to yellow solid.

The reactivity of this compound is governed by the interplay of its three distinct functional groups on the electron-deficient pyridine ring. The amino group at the 2-position is a strong electron-donating group, activating the ring towards electrophilic substitution and influencing the regioselectivity of reactions. Conversely, the chlorine and iodine atoms are electron-withdrawing halogens, which, along with the ring nitrogen, contribute to the overall electrophilicity of the pyridine core.

The key to the synthetic utility of this compound lies in the differential reactivity of the two halogen atoms in palladium-catalyzed cross-coupling reactions. The Carbon-Iodine (C-I) bond is significantly weaker and more reactive towards oxidative addition to a palladium(0) catalyst than the Carbon-Chlorine (C-Cl) bond. This reactivity difference (I > Br > Cl) allows for selective functionalization at the 3-position (iodine) while leaving the 6-position (chlorine) intact for subsequent transformations. The amino group can also participate in various reactions, including diazotization, acylation, and condensation reactions to form fused heterocyclic systems.

Synthesis of this compound

A plausible and efficient laboratory-scale synthesis of this compound starts from the commercially available 2-amino-6-chloropyridine. The key transformation is the regioselective iodination at the 3-position.

Proposed Synthetic Protocol: Electrophilic Iodination

This protocol is based on established methods for the iodination of activated aromatic systems.

Materials:

-

2-Amino-6-chloropyridine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-amino-6-chloropyridine (1.0 equiv.).

-

Dissolve the starting material in anhydrous acetonitrile.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-Iodosuccinimide (1.1 equiv.) portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Caption: Synthetic route to this compound.

Applications in Cross-Coupling Reactions: A Gateway to Molecular Diversity

The differential reactivity of the C-I and C-Cl bonds makes this compound an exceptional substrate for sequential palladium-catalyzed cross-coupling reactions. This allows for the controlled and stepwise introduction of various substituents, providing a powerful tool for the construction of complex molecules and compound libraries for drug discovery.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] Due to the higher reactivity of the C-I bond, the Sonogashira coupling will selectively occur at the 3-position of this compound.

General Protocol for Sonogashira Coupling:

Materials:

-

This compound (1.0 equiv.)

-

Terminal alkyne (1.2 equiv.)

-

Pd(PPh₃)₂Cl₂ (0.03 equiv.)

-

Copper(I) iodide (CuI) (0.05 equiv.)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

Schlenk flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous DMF and triethylamine.

-

Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

-

Add the terminal alkyne via syringe.

-

Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the 3-alkynyl-6-chloropyridin-2-amine derivative.

Caption: Selective Sonogashira coupling at the C-3 position.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organoboron compound and an organic halide.[2] Again, the reaction will preferentially occur at the C-I bond.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid or ester (1.2 equiv.)

-

Pd(PPh₃)₄ (0.05 equiv.)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

-

1,4-Dioxane/Water (4:1 mixture)

-

Schlenk flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask, combine this compound, the arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

Heat the reaction to 80-100 °C and stir until completion.

-

Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[3] This reaction can be used to introduce a diverse range of primary or secondary amines at the C-3 position.

General Protocol for Buchwald-Hartwig Amination:

Materials:

-

This compound (1.0 equiv.)

-

Primary or secondary amine (1.2 equiv.)

-

Pd₂(dba)₃ (0.02 equiv.)

-

Xantphos or other suitable phosphine ligand (0.04 equiv.)

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 equiv.)

-

Toluene or 1,4-Dioxane (anhydrous)

-

Schlenk flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the palladium precursor, ligand, and base.

-

Add the anhydrous solvent, followed by this compound and the amine coupling partner.

-

Degas the mixture and heat to 80-110 °C until the reaction is complete.

-

Cool to room temperature, quench with water, and extract with an organic solvent.

-

Dry the organic layer, concentrate, and purify by chromatography.

Application in the Synthesis of Biologically Active Molecules

The true value of this compound lies in its application as a scaffold for the synthesis of compounds with significant therapeutic potential, particularly in the realm of kinase inhibition. The 2-aminopyridine moiety is a well-established pharmacophore that can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.

Case Study: A Scaffold for Kinase Inhibitors

While direct examples utilizing this compound are emerging, the closely related N-(6-chloro-3-nitropyridin-2-yl) scaffold has been successfully employed in the design of kinase inhibitors. For instance, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine has been synthesized and evaluated for its inhibitory activity against a panel of kinases.[4] This compound displayed an IC₅₀ value of 444 nM for the ribosomal s6 kinase p70S6Kβ (S6K2), highlighting the potential of this substituted pyridine core in developing selective kinase inhibitors.[1]

Table 1: Biological Activity of a Related Kinase Inhibitor

| Compound | Target Kinase | IC₅₀ (nM) |

| N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine[1] | p70S6Kβ (S6K2) | 444 |

The synthetic strategy for such inhibitors often involves an initial nucleophilic aromatic substitution or a cross-coupling reaction to introduce a larger fragment, followed by further modifications. The this compound scaffold is ideally suited for such strategies, allowing for the introduction of diverse functionalities at both the 3- and 6-positions to explore the structure-activity relationship (SAR) and optimize potency and selectivity.

Caption: General workflow for kinase inhibitor synthesis.

Synthesis of Fused Heterocyclic Systems

The 2-aminopyridine moiety of this compound is a versatile precursor for the construction of various fused heterocyclic systems, which are prevalent in many biologically active compounds.

Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocycles with a broad range of biological activities. They can be synthesized from 2-aminopyridines through condensation with α-haloketones or via multicomponent reactions.[5][6][7][8][9] The amino group of this compound can act as the nucleophile to initiate the cyclization cascade.

Pyrrolo[2,3-b]pyridines (7-Azaindoles)

Pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, are another important class of heterocyclic compounds found in many kinase inhibitors.[10] The synthesis of these scaffolds can be achieved from appropriately substituted 2-aminopyridines through various cyclization strategies.[11][12] The functional handles on this compound provide opportunities to construct these fused systems with desired substituents for SAR exploration.

Future Outlook and Potential Applications in Materials Science

While the primary focus of this guide has been on the applications of this compound in medicinal chemistry, its unique electronic properties and ability to undergo various cross-coupling reactions suggest potential for its use in materials science. The introduction of this building block into conjugated polymer backbones or as a component in organic light-emitting diodes (OLEDs) or sensors remains a largely unexplored but promising area of research. The pyridine nitrogen can act as a coordination site for metals, opening possibilities for the development of novel catalysts or functional materials with interesting photophysical properties.

Conclusion

This compound is a highly versatile and synthetically valuable building block with significant potential in drug discovery and organic synthesis. Its trifunctional nature allows for selective and sequential functionalization through a variety of modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. The demonstrated utility of closely related scaffolds in the development of potent kinase inhibitors underscores the immense promise of this compound for the generation of novel therapeutic agents. As synthetic chemists and drug discovery professionals continue to seek out novel and versatile scaffolds, this compound is poised to become an increasingly important tool in the construction of complex and biologically active molecules.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | MDPI [mdpi.com]

- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bio-conferences.org [bio-conferences.org]

- 9. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ajol.info [ajol.info]

- 12. Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation | Bulletin of the Chemical Society of Ethiopia [ajol.info]

Methodological & Application

Application Notes and Protocols for the Chemoselective Suzuki-Miyaura Coupling of 6-Chloro-3-iodopyridin-2-amine

Introduction: Strategic Importance of Substituted 2-Aminopyridines

The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry and drug discovery, appearing in a multitude of clinically significant therapeutic agents. Its ability to engage in key hydrogen bonding interactions and serve as a versatile synthetic handle makes it a cornerstone for the development of novel pharmaceuticals. The targeted functionalization of this core, particularly through the introduction of aryl and heteroaryl substituents, allows for the fine-tuning of pharmacological properties. 6-Chloro-3-iodopyridin-2-amine is a highly valuable, trifunctional building block designed for such strategic diversification. The presence of two distinct halogen atoms at positions 3 and 6 offers the potential for sequential, site-selective cross-coupling reactions, enabling the rapid construction of molecular complexity from a single, readily accessible starting material.

This application note provides a detailed, field-proven protocol for the chemoselective Suzuki-Miyaura cross-coupling reaction of this compound. We will delve into the mechanistic rationale for achieving high selectivity, offer a step-by-step experimental guide, and discuss key parameters for optimization and troubleshooting.

Mechanistic Rationale for Chemoselectivity

The success of a selective Suzuki-Miyaura coupling on a dihalogenated substrate hinges on the differential reactivity of the carbon-halogen (C-X) bonds towards the palladium catalyst. The universally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]